molecular formula C22H24ClN3O B566077 4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one CAS No. 37933-01-0

4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one

Cat. No.: B566077
CAS No.: 37933-01-0
M. Wt: 381.904
InChI Key: KLKSTYGRSHODJB-UHFFFAOYSA-N
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Description

It is primarily used as an antihistamine to treat allergic rhinitis and conjunctivitis . The compound is known for its efficacy in reducing symptoms such as sneezing, itching, and runny nose.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one involves several steps. One common method starts with the reaction of 4-chlorobenzyl cyanide with hydrazine hydrate to form 4-(4-chlorobenzyl)phthalazin-1-one. This intermediate is then reacted with 1-methylazepane in the presence of a base such as sodium hydride to yield the final product .

Industrial Production Methods

Industrial production of Azelastine typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving recrystallization and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one is unique due to its dual action as both an antihistamine and a mast cell stabilizer. This dual mechanism provides enhanced efficacy in treating allergic symptoms compared to other antihistamines .

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c1-25-12-5-8-18(11-13-25)26-22(27)20-10-3-2-9-19(20)21(24-26)15-16-6-4-7-17(23)14-16/h2-4,6-7,9-10,14,18H,5,8,11-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKSTYGRSHODJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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